molecular formula C32H64O4Sn B7800071 Di-n-butyldilauryltin

Di-n-butyldilauryltin

Cat. No. B7800071
M. Wt: 631.6 g/mol
InChI Key: UKLDJPRMSDWDSL-UHFFFAOYSA-L
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Description

Di-n-butyldilauryltin, also known as DIBUTYLTIN DILAURATE, is a chemical compound with the molecular formula C32H64O4Sn . It is commonly used in the synthesis of various materials .


Synthesis Analysis

Di-n-butyldilauryltin is used as a catalyst in the synthesis of self-healing waterborne polyurethane . This polyurethane is synthesized from isophorone diisocyanate, poly(tetramethylene glycol), and poly(1,4-butylene adipate glycol), and is dispersed in water using the aliphatic diamine sulphonate as a hydrophilic chain-extender .


Molecular Structure Analysis

The molecular structure of Di-n-butyldilauryltin is represented by the formula C32H64O4Sn . The compound has a molecular weight of 631.6 g/mol .


Chemical Reactions Analysis

In the context of self-healing waterborne polyurethanes, Di-n-butyldilauryltin acts as a catalyst in the reaction . The polyurethane coatings synthesized using Di-n-butyldilauryltin show a higher healing efficiency .


Physical And Chemical Properties Analysis

Di-n-butyldilauryltin is a liquid substance . It has a molecular weight of 631.6 g/mol . The compound has a rotatable bond count of 22 and a topological polar surface area of 80.3 Ų .

Safety And Hazards

Di-n-butyldilauryltin is classified as a skin irritant and may cause an allergic skin reaction . It is also suspected of causing genetic defects and may damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The use of Di-n-butyldilauryltin in the synthesis of self-healing waterborne polyurethanes represents a promising direction for future research . These polyurethanes have the potential to recover from damage, which could have significant implications for a variety of applications .

properties

IUPAC Name

dibutyltin(2+);dodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H24O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLDJPRMSDWDSL-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCC[Sn+2]CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O4Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-n-butyldilauryltin

CAS RN

77-58-7
Record name Dibutyltin dilaurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DIBUTYLTIN DILAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4061GMT90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-n-butyldilauryltin
Reactant of Route 2
Di-n-butyldilauryltin

Citations

For This Compound
19
Citations
T Goto, S Maehama, SI Inoue - 2005 - hero.epa.gov
… 1, 6-hexamethylenediisocyanate (HDI), Polyoxytetramethylene glycol (PTMG), trimethylolpropane (TMP), and 1, 4-buthanediol (1, 4-BD) by using catalysts, such as di-n-butyldilauryltin (…
Number of citations: 0 hero.epa.gov
MB Yagci, S Bolca, JPA Heuts, W Ming… - Progress in Organic …, 2011 - Elsevier
… 0.5 wt% di-n-butyldilauryltin catalyst was added to the coating mixture. The molar ratio of NCO/OH was adjusted at 1.1 to ensure full conversion of the OH groups. From film to film, only …
Number of citations: 55 www.sciencedirect.com
C Yu, M Salzano de Luna, A Russo… - Advanced Materials …, 2021 - Wiley Online Library
… First, an isocyanate-terminated prepolymer is obtained through the di-n-butyldilauryltin (DBTDL)-catalyzed reaction between the polyol and the diisocyanate. In this step, 2,2-bis(…
Number of citations: 30 onlinelibrary.wiley.com
D Barnhart, D Bacher, JJ Davies, J Ridgeway… - AIAA AVIATION 2022 …, 2022 - arc.aiaa.org
View Video Presentation: https://doi.org/10.2514/6.2022-3268.vid An inquiry into the viability of solid rocket motors at high altitude and near space conditions was proposed to maintain …
Number of citations: 2 arc.aiaa.org
HR Hakimelahi, P Li, MR Coleman - Modern Applications in …, 2011 - ACS Publications
… A tin based catalyst (DI-n-Butyldilauryltin or SND3260) in the amount of 0.1 g (10 wt %) was added to the carbon nano-fiber-PDMS mixture, which was pressed between two sheets of …
Number of citations: 1 pubs.acs.org
S Jayanty, J Crowe, L Berhan - physica status solidi (b), 2011 - Wiley Online Library
… The oligomer used was silanol terminated polydimethylsiloxane (PDMS) with PSI-021-100 g poly(dithoxysiloxane) cross-linker and with SND3260-100 g DI-n-butyldilauryltin as the …
Number of citations: 58 onlinelibrary.wiley.com
TR Alves, A Pacheli Heitmann, E Ayres… - Journal of Applied …, 2023 - Wiley Online Library
When exposed to the open air, the wood can change its physical and structural properties due to the combined effect of ultraviolet radiation, oxygen, humidity, atmospheric pollutants, …
Number of citations: 0 onlinelibrary.wiley.com
C Yu, MS de Luna, A Marotta, C Ponti, I Esposito… - Progress in Organic …, 2021 - Elsevier
… After the addition of di-n-butyldilauryltin (one drop) and acetone (15 mL) to the reaction flask, Diels-Alder adduct (8.34 mmol) was also added, and the mixture was reacted at 80 C for 2 h…
Number of citations: 22 www.sciencedirect.com
PW Zach, OT Hofmann, I Klimant… - Analytical chemistry, 2018 - ACS Publications
… Molybdenum pentachloride, and di-n-butyldilauryltin were purchased from ABCR and silica-gel 60 from Merck. Polystyrene (PS; M w = 260000 g mol –1 ) was obtained from Acros …
Number of citations: 11 pubs.acs.org
IC Cetinkaya, G Yuksel, C Macit… - ACS Applied Polymer …, 2021 - ACS Publications
… The DHC and DHC–DOPO monomers were further used for polyurethane preparation by reacting with toluene-2,4-diisocyanate (2,4-TDI) and di-n-butyldilauryltin (DBTDL) as the …
Number of citations: 7 pubs.acs.org

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